molecular formula C20H19NO9 B11053789 ethyl 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

ethyl 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

Cat. No. B11053789
M. Wt: 417.4 g/mol
InChI Key: TWCCZOMLXZJDTH-UHFFFAOYSA-N
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Description

Ethyl 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate is a complex organic compound that features a unique structure combining a benzodioxole moiety with a pyranopyridine core

Preparation Methods

The synthesis of ethyl 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of a suitable precursor with methoxy groups and a dioxole ring.

    Construction of the Pyranopyridine Core: This step involves the cyclization of intermediates to form the tetrahydropyranopyridine structure.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Ethyl 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction conditions.

Scientific Research Applications

Ethyl 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit enzymes or proteins that are crucial for cancer cell survival and proliferation. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar compounds to ethyl 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate include:

The uniqueness of this compound lies in its combination of the benzodioxole and pyranopyridine structures, which confer distinct chemical and biological properties.

properties

Molecular Formula

C20H19NO9

Molecular Weight

417.4 g/mol

IUPAC Name

ethyl 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4,6-dihydro-3H-pyrano[3,2-c]pyridine-8-carboxylate

InChI

InChI=1S/C20H19NO9/c1-4-27-20(24)11-7-21-19(23)14-9(6-13(22)30-15(11)14)10-5-12(25-2)17-18(16(10)26-3)29-8-28-17/h5,7,9H,4,6,8H2,1-3H3,(H,21,23)

InChI Key

TWCCZOMLXZJDTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C2=C1OC(=O)CC2C3=CC(=C4C(=C3OC)OCO4)OC

Origin of Product

United States

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